molecular formula C18H17ClFNOS B2617217 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole CAS No. 866010-50-6

2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole

Cat. No.: B2617217
CAS No.: 866010-50-6
M. Wt: 349.85
InChI Key: VWRBDMIHKHIOQM-UHFFFAOYSA-N
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Description

2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole is a high-purity chemical compound offered for research applications. As a substituted benzoxazole, it serves as a versatile scaffold and key intermediate in medicinal chemistry and drug discovery research. The structure incorporates both chlorine and fluorine atoms, halogens known to profoundly influence a molecule's biological activity and physicochemical properties, often enhancing metabolic stability and membrane permeability . The tert-butyl benzyl sulfanyl moiety adds significant steric bulk and lipophilicity, which can be critical for optimizing interactions with hydrophobic pockets in biological targets. This benzoxazole derivative is representative of a class of heterocyclic compounds studied for their diverse pharmacological potential. Benzoxazole cores are frequently explored in the development of novel therapeutic agents due to their wide range of biological activities. The specific research applications and molecular mechanisms of action for this compound are areas of active investigation and are not fully characterized. Researchers are encouraged to utilize this compound as a specialized building block for the synthesis of more complex molecules or as a probe in biochemical screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-7-chloro-5-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c1-18(2,3)12-6-4-11(5-7-12)10-23-17-21-15-9-13(20)8-14(19)16(15)22-17/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRBDMIHKHIOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(O2)C(=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents such as thionyl chloride (SOCl₂) and fluorinating agents like Selectfluor.

    Attachment of the Benzyl Sulfanyl Group: The benzyl sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyl halide (e.g., benzyl chloride) with a thiol derivative (e.g., tert-butylthiol) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon with hydrogen gas.

    Nucleophiles: Amines, thiols.

    Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and ethanol.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Benzoxazoles: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties for various applications.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Research indicates significant antibacterial and antifungal properties. The presence of halogen atoms enhances its interaction with microbial targets.
  • Antiviral Activity : Studies have shown that benzoxazole derivatives exhibit activity against viruses, with specific modifications leading to improved efficacy.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

Antibacterial Activity

Benzoxazole derivatives have shown effective inhibition against various bacterial strains:

CompoundTarget BacteriaInhibition Concentration (mg/L)Inhibition Rate (%)
Compound AXanthomonas oryzae47.652.4
Compound BXanthomonas citri36.8Not specified
Compound CEscherichia coli50.070.0

The inhibition mechanism often involves upregulation of succinate dehydrogenase during oxidative phosphorylation.

Antifungal Activity

The antifungal potential has also been documented:

CompoundFungal SpeciesIC50 (μg/mL)
Compound DFusarium graminearum23.39
Compound EBotrytis cinerea50.42
Compound FColletotrichum gloeosporioides29.61

These compounds demonstrated selective inhibitory effects against specific fungi.

Antiviral Activity

Benzoxazole derivatives have been explored for antiviral activity:

CompoundProtective Activity (%) at 100 mg/L
Compound G54.41
Compound H52.23

The electron-donating groups in the benzoxazole ring significantly contribute to antiviral efficacy.

Anticancer Activity

Cytotoxic effects against various cancer cell lines have been observed:

Cell LineIC50 (μM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HepG2 (Liver)10.0

Mechanisms involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antibacterial Properties : Evaluated the antibacterial effects of a series of benzoxazole derivatives against Gram-positive and Gram-negative bacteria, highlighting structural modifications that impact activity levels.
  • Antifungal Efficacy : Research demonstrated effective control over fungal diseases in crops using benzoxazole derivatives against various plant pathogens.
  • Anticancer Research : Investigations revealed increased cytotoxicity against multiple cancer cell lines due to specific structural modifications.

Mechanism of Action

The mechanism of action of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazole Family

The benzoxazole scaffold is widely utilized in medicinal and materials chemistry. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Properties/Applications References
2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole 2-S-(4-t-Bu-benzyl), 5-F, 7-Cl Hypothesized: Antiviral/antimicrobial activity (via halogenation)
Mixtures of fluorescent benzoxazoles (CAS 1533–45–5, 2397–00–4, 5242–49–9) Ethenyl-linked benzoxazoles, methyl Fluorescent brighteners (optical applications)
tert-Butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate tert-Butyl, methoxy, methyl Crystalline stability (W/U-shaped chains)

Substituent-Driven Differences

  • This could favor interactions with biological targets.
  • Sulfanyl vs. Oxygen Linkers : The -S- group in the target compound may confer greater metabolic resistance compared to the oxygen-based linkages in the tert-butyl-containing crystal structure from , where -O–CH2–C(O)–O- chains adopt specific conformations .
  • The compound in exhibits a Caryl–C–Caryl angle of 111.5° and distinct torsion angles (-173.7°, -10.2°), suggesting rigid conformations .

Biological Activity

The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole is a derivative of benzoxazole known for its diverse biological activities. Benzoxazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies.

  • Molecular Formula : C18H17ClFNOS
  • Molecular Weight : 349.85 g/mol
  • CAS Number : [Not provided in the search results]

Antibacterial Activity

Recent studies indicate that benzoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaInhibition Concentration (mg/L)Inhibition Rate (%)
Compound AXanthomonas oryzae47.652.4
Compound BXanthomonas citri36.8Not specified
Compound CE. coli50.070.0

The inhibition mechanism often involves the upregulation of Succinate dehydrogenase (SDH) during oxidative phosphorylation, which disrupts bacterial reproduction .

Antifungal Activity

The antifungal potential of benzoxazole derivatives has also been documented. The compound's structure allows it to interact effectively with fungal cell membranes and inhibit growth.

Table 2: Antifungal Activity Against Phytopathogenic Fungi

CompoundFungal SpeciesIC50 (μg/mL)
Compound DFusarium graminearum23.39
Compound EBotrytis cinerea50.42
Compound FC. gloeosporioides29.61

These compounds demonstrated selective inhibitory effects against specific fungi, indicating their potential as agricultural fungicides .

Antiviral Activity

Benzoxazole derivatives have also been explored for antiviral activity. The introduction of halogen atoms, such as chlorine and fluorine, has been shown to enhance this activity.

Table 3: Antiviral Activity Against Tobacco Mosaic Virus (TMV)

CompoundProtective Activity (%) at 100 mg/L
Compound G54.41
Compound H52.23

The electron-donating groups in the benzoxazole ring significantly contribute to antiviral efficacy .

Anticancer Activity

Benzoxazole derivatives have exhibited cytotoxic effects against various cancer cell lines, including breast, lung, liver, and prostate cancers.

Table 4: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HepG2 (Liver)10.0

The mechanisms of action involve apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antibacterial Properties : A recent study evaluated the antibacterial effects of a series of benzoxazole derivatives against Gram-positive and Gram-negative bacteria, finding that modifications in the side chain significantly impacted activity levels.
  • Antifungal Efficacy : Another research highlighted the antifungal potential of benzoxazole derivatives against various plant pathogens, demonstrating effective control over fungal diseases in crops.
  • Anticancer Research : Investigations into the anticancer properties revealed that certain structural modifications led to increased cytotoxicity against multiple cancer cell lines, suggesting pathways for drug development.

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